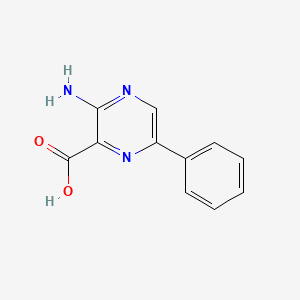

3-Amino-6-phenylpyrazine-2-carboxylic acid

Description

Significance of Pyrazine (B50134) Carboxylic Acid Scaffolds in Chemical Sciences

The pyrazine scaffold is a six-membered aromatic ring containing two nitrogen atoms in a 1,4-orientation. nih.govnih.gov This structural motif is of considerable importance in the chemical sciences, particularly in medicinal chemistry and drug discovery. mdpi.comresearchgate.net Pyrazine-containing molecules exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antibacterial, and antioxidant properties. nih.govmdpi.comresearchgate.net The presence of nitrogen, oxygen, and sulfur atoms in such heterocyclic structures can enhance the target-binding ability of a compound compared to simple hydrocarbons. nih.gov

The significance of the pyrazine scaffold is underscored by its presence in several clinically important drugs. nih.govnih.gov The World Health Organization's 2019 Model List of Essential Medicines included four drugs containing the pyrazine moiety: amiloride, bortezomib, paritaprevir, and pyrazinamide (B1679903). nih.gov Pyrazinamide, in particular, is a first-line antitubercular agent, which is converted into its active form, pyrazinoic acid (a pyrazine carboxylic acid), by mycobacteria. nih.gov The utility of pyrazine derivatives in pharmaceutical development has made them a focal point for research, leading to their use as foundational structures in the synthesis of new bioactive molecules. mdpi.comresearchgate.net

Contextualization of 3-Amino-6-phenylpyrazine-2-carboxylic acid within Pyrazine Chemistry

Within the broader field of pyrazine chemistry, this compound serves as a valuable synthetic intermediate and a building block for more complex molecules. Its structure combines the key features of a pyrazine carboxylic acid with an amino group and a phenyl substituent, offering multiple points for chemical modification.

Research has demonstrated the utility of the closely related 3-aminopyrazine-2-carboxylic acid as a starting material for the synthesis of various derivatives. For instance, it can be converted into corresponding carboxamides through processes like Fisher esterification followed by aminolysis, or by using coupling agents such as 1,1′-carbonyldiimidazole (CDI). nih.gov These synthetic pathways allow for the creation of libraries of N-substituted 3-aminopyrazine-2-carboxamides for biological evaluation. nih.gov Furthermore, the methyl ester of this compound has been used as a precursor in the preparation of other derivatives, such as 3-amino-5-chloro-6-phenyl-pyrazine-carboxylic acid methyl ester. google.com The parent compound, 3-aminopyrazine-2-carboxylic acid, has also been used as a ligand to form transition metal complexes that have been investigated for their anticancer activity. researchgate.net

Historical Development and Initial Research Trajectories in Related Pyrazine Compounds

The study of pyrazine and its derivatives dates back to the 19th century. Some of the earliest synthesis reactions for the pyrazine ring, which are still recognized today, include the Staedel–Rugheimer pyrazine synthesis of 1876 and the Gutknecht pyrazine synthesis of 1879. wikipedia.orgresearchgate.net These methods typically involved the self-condensation of α-ketoamines to form the heterocyclic ring. wikipedia.org

Initial research into pyrazine compounds was driven by their discovery in natural products. Various alkylpyrazines were identified as key flavor and aroma compounds in baked and roasted goods, contributing to their characteristic nutty and corn-like scents. wikipedia.org This natural occurrence spurred further investigation into the chemistry and synthesis of this class of compounds. researchgate.net

A pivotal moment in the history of pyrazine research was the discovery of the potent antitubercular activity of pyrazinamide. nih.gov This finding established the pyrazine carboxylic acid scaffold as a critical pharmacophore for treating tuberculosis and catalyzed extensive research into the synthesis and biological screening of related pyrazine derivatives, a field that remains active today. researchgate.netnih.gov Over the decades, numerous synthetic approaches have been developed, including condensation reactions, metal catalysis, and cyclization reactions, to create a diverse array of functionalized pyrazine rings for various applications. researchgate.netresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

3-amino-6-phenylpyrazine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O2/c12-10-9(11(15)16)14-8(6-13-10)7-4-2-1-3-5-7/h1-6H,(H2,12,13)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXXUKMYAQJKPMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(C(=N2)C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Amino 6 Phenylpyrazine 2 Carboxylic Acid and Its Precursors

Established Synthetic Pathways to the Core Pyrazine (B50134) Ring System

The construction of the pyrazine ring, a diazine composed of a six-membered aromatic ring with two nitrogen atoms in the para position, is the foundational step. nih.govnih.gov This can be achieved through several established methods, primarily involving cyclization and condensation reactions. researchgate.net

Cyclization Reactions for Pyrazine Formation

Cyclization reactions are a cornerstone of pyrazine synthesis, with several historical and modern methods being prominent. The Staedel–Rugheimer and Gutknecht pyrazine syntheses, developed in the 1870s, are classic examples based on the self-condensation of α-ketoamines. researchgate.net In a more contemporary approach, pyrazines can be synthesized through a sequence initiated by the diazidation of N-allyl malonamides, which is then followed by a cyclization step mediated by either heat or copper. eurekaselect.com

Another common strategy involves the condensation of two molecules of an α-amino ketone. This self-condensation, often catalyzed by a base, results in the formation of a dihydropyrazine (B8608421) intermediate, which is subsequently oxidized to yield the aromatic pyrazine ring.

| Cyclization Method | Precursors | Key Steps |

| Staedel–Rugheimer/Gutknecht | α-amino ketones | Self-condensation and oxidation |

| N-allyl malonamide (B141969) route | N-allyl malonamides | Diazidation followed by thermal or copper-mediated cyclization |

| α-amino ketone self-condensation | α-amino ketones | Base-catalyzed self-condensation to dihydropyrazine, then oxidation |

Oxidative Condensation Approaches for Substituted Pyrazines

Oxidative condensation provides a direct route to substituted pyrazines from non-aromatic precursors. A prevalent method involves the condensation of a 1,2-diamine, such as ethylenediamine, with a 1,2-dicarbonyl compound. This reaction initially forms a dihydropyrazine, which must be dehydrogenated to create the stable aromatic pyrazine ring. This oxidation step can be accomplished using catalysts like copper chromite at high temperatures or simply through air oxidation.

A biomimetically inspired synthesis for 2,5-disubstituted pyrazines follows a similar principle, utilizing the homodimerization of α-amino aldehydes which is also followed by air oxidation to achieve the final aromatic product. researchgate.net The biosynthesis of some pyrazines in nature is believed to occur via a comparable pathway, where two units of an aminoacetone condense and are subsequently aromatized through ring oxidation. nih.gov

Synthesis of 3-Aminopyrazine-2-carboxylic Acid as a Key Intermediate

The compound 3-aminopyrazine-2-carboxylic acid is a pivotal intermediate in the synthesis of the target molecule and various other biologically significant compounds. eurekaselect.comgoogle.comnih.gov Its synthesis is a critical step that enables the subsequent introduction of other functional groups.

Alkaline Hydrolysis of Lumazine (B192210)

The primary and most direct method for producing 3-aminopyrazine-2-carboxylic acid or its alkali salt is through the alkaline hydrolysis of lumazine. researchgate.net Lumazine, a pteridine (B1203161) derivative, undergoes ring-opening when treated with a strong base, followed by rearrangement and hydrolysis to yield the desired 3-aminopyrazine-2-carboxylic acid. This method is a well-documented pathway for accessing this essential precursor. researchgate.net

Alternative Synthetic Routes to the 3-Aminopyrazine-2-carboxylic Acid Scaffold

While the hydrolysis of lumazine stands as a principal synthetic route, the significance of 3-aminopyrazine-2-carboxylic acid is further highlighted by its extensive use as a starting material for a wide array of derivatives. researchgate.netacs.org Many synthetic procedures begin with this acid to produce more complex molecules, such as N-substituted 3-aminopyrazine-2-carboxamides. eurekaselect.comacs.org These syntheses often involve activating the carboxylic acid group, for instance, by converting it to an ester via Fisher esterification or by using a coupling agent like 1,1'-carbonyldiimidazole (B1668759) (CDI), before reacting it with an appropriate amine. acs.org This underscores its role as a fundamental building block in the synthesis of diverse pyrazine-containing compounds.

Introduction of the 6-Phenyl Moiety and Related Aryl Substituents

The final stage in synthesizing 3-amino-6-phenylpyrazine-2-carboxylic acid is the introduction of the phenyl group at the 6-position of the pyrazine ring. This can be accomplished through two main strategies: constructing the ring with a phenyl-substituted precursor or adding the phenyl group to a pre-formed pyrazine scaffold via cross-coupling reactions.

One approach involves building the pyrazine ring from starting materials that already contain the phenyl moiety. For example, the condensation of a 1,2-diamine with phenylglyoxal (B86788) (a 1,2-dicarbonyl compound) would directly place a phenyl group on the resulting pyrazine ring. Similarly, precursors like phenacyl bromide (α-bromoacetophenone) can be used in multi-component reactions to form various phenyl-substituted heterocyclic systems. mdpi.comnih.gov

Alternatively, modern palladium-catalyzed cross-coupling reactions offer a powerful method for creating carbon-carbon bonds. youtube.com The Suzuki-Miyaura coupling, for instance, is a highly efficient way to form biaryl compounds by reacting an organoboron reagent with a halide. researchgate.netresearchgate.net In this context, a plausible synthetic route would involve a pre-formed pyrazine ring bearing a halogen (such as bromine or chlorine) at the 6-position. This halogenated pyrazine intermediate could then be coupled with phenylboronic acid in the presence of a palladium catalyst to introduce the phenyl group at the desired position.

| Strategy | Method | Description |

| Ring Construction | Condensation with Phenyl Precursor | Reacting a 1,2-diamine with a phenyl-containing 1,2-dicarbonyl compound (e.g., phenylglyoxal). |

| Cross-Coupling | Suzuki-Miyaura Reaction | Palladium-catalyzed coupling of a 6-halo-pyrazine derivative with phenylboronic acid. |

Suzuki Coupling Reactions from Halogenated Pyrazine Precursors

The Suzuki-Miyaura coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. This palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate is a key strategy for the synthesis of this compound from halogenated precursors.

A common precursor for this reaction is a 3-amino-6-halopyrazine-2-carboxylic acid derivative, such as methyl 3-amino-6-bromopyrazine-2-carboxylate. The Suzuki coupling allows for the introduction of the phenyl group at the 6-position of the pyrazine ring. A typical reaction scheme involves the reaction of the halogenated pyrazine with phenylboronic acid in the presence of a palladium catalyst, a base, and a suitable solvent.

A study focused on the synthesis of 6-arylpyrazine-2-carboxamides utilized a Suzuki coupling reaction to introduce various aryl groups. In this research, methyl 3-amino-6-bromopyrazine-2-carboxylate was coupled with different arylboronic acids to generate a library of 6-arylpyrazine derivatives. The reaction conditions for such transformations are crucial for achieving high yields and purity.

Table 1: Representative Conditions for Suzuki Coupling of a Halogenated Pyrazine Precursor

| Parameter | Condition |

| Halogenated Precursor | Methyl 3-amino-6-bromopyrazine-2-carboxylate |

| Coupling Partner | Phenylboronic acid |

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] |

| Base | Sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) |

| Solvent | Toluene/Ethanol/Water mixture or Dimethoxyethane (DME) |

| Temperature | Typically reflux conditions (80-100 °C) |

The reaction proceeds via a catalytic cycle involving the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond of the pyrazine, followed by transmetalation with the boronic acid and reductive elimination to yield the desired this compound ester and regenerate the palladium(0) catalyst. The ester can then be hydrolyzed to the final carboxylic acid product.

Other Cross-Coupling Methodologies for Arylation

While the Suzuki coupling is a prevalent method, other palladium-catalyzed cross-coupling reactions can also be employed for the arylation of pyrazine precursors. These alternatives can be valuable when the corresponding boronic acids are unstable or commercially unavailable.

Stille Coupling: The Stille coupling involves the reaction of an organotin compound (organostannane) with an organic halide. For the synthesis of this compound, a halogenated pyrazine precursor could be coupled with a phenylstannane derivative, such as tributyl(phenyl)stannane. The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄. The primary advantage of the Stille coupling is the stability of the organostannane reagents to a wide range of reaction conditions. However, a significant drawback is the toxicity of the tin byproducts, which can complicate purification.

Heck Coupling: The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. While less direct for the synthesis of a biaryl compound like this compound, it is a powerful tool for the arylation of heterocycles. A potential, though less common, strategy could involve the reaction of a halogenated pyrazine with styrene (B11656) in the presence of a palladium catalyst and a base. This would result in a styrylpyrazine derivative, which would then require further chemical modification to yield the target phenyl group.

These alternative cross-coupling methodologies offer flexibility in the choice of starting materials and reaction conditions, though they may present different challenges in terms of reagent toxicity and reaction efficiency compared to the Suzuki coupling.

Direct Synthesis Strategies for this compound

Direct synthesis strategies aim to construct the this compound ring system from acyclic precursors in a more convergent manner, avoiding the late-stage introduction of the phenyl group.

One of the most established methods for the synthesis of pyrazines is the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine. For the synthesis of the target molecule, a plausible direct approach involves the reaction of an α-amino-α-carboxamidoacetamide with phenylglyoxal.

In this proposed synthesis, phenylglyoxal provides the carbon atoms at the 5- and 6-positions of the pyrazine ring, while the α-amino-α-carboxamidoacetamide derivative provides the nitrogen atoms and the remaining carbon atoms with the desired amino and carboxylic acid functionalities. The condensation reaction is typically carried out in a suitable solvent and may be promoted by acid or base catalysis.

A German patent (DE1238478B) describes a method for the preparation of 3-amino-pyrazine-carboxylic acid derivatives, including the methyl ester of the target compound. The synthesis starts from S-amino-o-phenyl-pyrazine carboxylic acid, which is then esterified with methanol (B129727) and hydrogen chloride to yield 3-amino-6-phenyl-pyrazine-carboxylic acid methyl ester. Although this method begins with a pre-formed pyrazine ring, it represents a key transformation to obtain the ester precursor of the final acid.

The direct synthesis approach offers the advantage of building the core structure with the desired substituents in a single step, which can be more atom-economical and efficient than a multi-step approach involving a late-stage functionalization.

Chemical Reactivity and Functional Group Transformations of 3 Amino 6 Phenylpyrazine 2 Carboxylic Acid

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for modification, allowing for the synthesis of esters, amides, and the formation of salts.

The carboxylic acid group of 3-amino-6-phenylpyrazine-2-carboxylic acid can be readily converted into its corresponding esters. This transformation is often a key step in the synthesis of other derivatives, particularly amides. A common method for this esterification is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.

For instance, the methyl ester, methyl 3-amino-6-phenylpyrazine-2-carboxylate, is synthesized by reacting the parent acid with methanol (B129727) and a catalytic amount of concentrated sulfuric acid (H₂SO₄) or by dissolving it in a solution of hydrogen chloride (HCl) in methanol. nih.gov The reaction with H₂SO₄ and methanol is typically performed by cooling the mixture initially and then stirring for an extended period at room temperature. nih.gov Another approach involves the methylation of an alkali metal salt of the carboxylic acid, such as the potassium salt, with methyl bromide in a solvent like dimethylformamide (DMF). google.com

These esterification reactions are crucial as the resulting esters are often more reactive towards nucleophiles than the parent carboxylic acid, facilitating subsequent reactions.

Table 1: Examples of Esterification Reactions

| Reactant | Reagents | Product | Reference |

|---|---|---|---|

| This compound | Methanol, H₂SO₄ | Methyl 3-amino-6-phenylpyrazine-2-carboxylate | nih.gov |

| This compound | Methanol, HCl | Methyl 3-amino-6-phenylpyrazine-2-carboxylate | - |

| Potassium 3-amino-6-phenylpyrazine-2-carboxylate | Methyl bromide, DMF | Methyl 3-amino-6-phenylpyrazine-2-carboxylate | google.com |

The synthesis of carboxamide derivatives is one of the most extensively studied transformations of this compound, largely due to the biological importance of pyrazinamide (B1679903) and its analogues. nih.gov These amidation reactions can be achieved through two primary routes: directly from the carboxylic acid or via an ester intermediate.

Direct amidation from the carboxylic acid often employs a coupling agent to activate the carboxyl group. A widely used reagent is 1,1'-carbonyldiimidazole (B1668759) (CDI). nih.gov In this method, the carboxylic acid is treated with CDI in a solvent such as dimethyl sulfoxide (B87167) (DMSO). This forms a highly reactive acyl-imidazole intermediate, which then readily reacts with an added amine (alkylamine, aniline, or benzylamine) to form the desired amide. nih.gov This reaction can be facilitated by microwave irradiation to reduce reaction times and improve yields. nih.gov Other coupling reagents like propyl phosphonic anhydride (B1165640) (T3P) have also been utilized for the synthesis of pyrazine-2-carboxamide derivatives.

Alternatively, amidation can be performed in a two-step process starting with the esterification of the carboxylic acid, as described previously. The resulting ester, typically the methyl ester, is then subjected to aminolysis by reacting it with the desired amine. nih.gov This reaction can also be accelerated using microwave irradiation. nih.gov The synthesis of a diverse library of N-substituted 3-aminopyrazine-2-carboxamides, including benzyl (B1604629), alkyl, and phenyl derivatives, has been reported using these methods. nih.gov

Table 2: Selected Amidation Reaction Conditions

| Starting Material | Reagents | Key Intermediate | Product Type | Reference |

|---|---|---|---|---|

| This compound | 1. CDI, DMSO 2. R-NH₂ | Acyl-imidazole | N-substituted carboxamide | nih.gov |

| Methyl 3-amino-6-phenylpyrazine-2-carboxylate | R-NH₂, Microwave | - | N-substituted carboxamide | nih.gov |

| Substituted pyrazine-2-carboxylic acid | 1. SOCl₂ 2. R-NH₂ | Acyl chloride | N-substituted carboxamide | mdpi.com |

As a compound possessing both a carboxylic acid group (an acidic proton donor) and an amino group (a basic proton acceptor), this compound is amphoteric and can exist as a zwitterion. nih.gov

The carboxylic acid moiety can be deprotonated by a base to form a carboxylate salt. The formation of alkali metal salts, such as sodium or potassium salts, is a documented reaction. google.com These salts can be useful intermediates; for example, the potassium salt of 3-aminopyrazine-2-carboxylic acid has been used as a nucleophile in esterification reactions with methyl bromide. google.com

The presence of both acidic and basic centers allows the molecule to participate in extensive networks of intra- and intermolecular hydrogen bonds, which influences its solid-state structure and physical properties. nih.gov

Reactions of the Amino Group at Position 3

The amino group at the 3-position of the pyrazine (B50134) ring is also a site for chemical modification, although its reactivity is influenced by the electronic properties of the heterocyclic ring.

The amino group at position 3 can undergo acylation to form N-acyl derivatives. However, the nucleophilicity of this amino group is significantly reduced by the electron-withdrawing nature of the pyrazine ring and the adjacent carboxyl group. Research has shown that direct acylation of 3-aminopyrazine-2-carboxamide (B1665363) can be challenging due to this low nucleophilicity. mdpi.com

To overcome this, acylation is more successfully performed on the corresponding ester, methyl 3-aminopyrazine-2-carboxylate, which has slightly higher reactivity. mdpi.com The acylation of the methyl ester has been accomplished using various acylating agents, including R-substituted benzoyl chlorides, alkanoyl chlorides, and cycloalkanoyl chlorides, to yield a series of methyl 3-(acylamino)pyrazine-2-carboxylates. mdpi.com These reactions provide a route to modify the amino group, leading to compounds with potentially different biological activities.

A primary aromatic amino group, such as the one in this compound, can be transformed into a variety of other functional groups through diazotization followed by nucleophilic substitution. This sequence is famously known as the Sandmeyer reaction. wikipedia.orgorganic-chemistry.org

The process begins with the treatment of the aromatic amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl. mnstate.edu This converts the amino group into a diazonium salt (-N₂⁺). The diazonium group is an excellent leaving group (as dinitrogen gas, N₂), which can then be displaced by a wide range of nucleophiles. organic-chemistry.org

While specific examples for this compound are not prevalent in the reviewed literature, the Sandmeyer reaction is a general and powerful method for aromatic amines. wikipedia.org By employing copper(I) salts (e.g., CuCl, CuBr, CuCN), the amino group can be replaced by -Cl, -Br, and -CN, respectively. wikipedia.org Other variations can introduce groups like -OH, -I, and -F (the latter via the Balz-Schiemann reaction). wikipedia.orgorganic-chemistry.org This reaction pathway offers a valuable strategy for introducing a diverse array of substituents onto the pyrazine ring at position 3, which would be difficult to achieve by other means.

Transformations on the Pyrazine Ring System

The pyrazine ring, being an electron-deficient aromatic system, exhibits distinct reactivity patterns. The presence of an amino group at the 3-position and a carboxylic acid at the 2-position significantly influences its chemical behavior.

Oxidation Reactions

The nitrogen atoms in the pyrazine ring of this compound can undergo oxidation to form the corresponding N-oxides. This transformation is a common reaction for nitrogen-containing heterocyclic compounds. The oxidation typically proceeds by treatment with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or with hydrogen peroxide in the presence of a suitable catalyst. rsc.orgmdpi.comorganic-chemistry.org

The reaction with m-CPBA, for instance, would involve the electrophilic attack of the peroxy acid on one of the nitrogen atoms of the pyrazine ring. The presence of the electron-donating amino group may influence the regioselectivity of the oxidation. While specific studies on the oxidation of this compound are not extensively documented in the reviewed literature, the N-oxidation of similar aminopyrazine and aminopyridazine derivatives is a known transformation. amanote.com

Table 1: Potential Oxidation Products of this compound

| Starting Material | Oxidizing Agent | Potential Product(s) |

| This compound | m-CPBA or H₂O₂ | This compound N-oxide(s) |

Note: The exact position of N-oxidation (N1 or N4) would require experimental verification.

Reduction Reactions

The aromatic pyrazine ring of this compound can be reduced under various conditions to yield piperazine (B1678402) derivatives. Catalytic hydrogenation is a common method for the reduction of pyrazine rings. mdpi.com This typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel, under a hydrogen atmosphere. mdpi.comrsc.org The reaction would lead to the saturation of the pyrazine ring, forming a 3-amino-6-phenylpiperazine-2-carboxylic acid derivative.

Alternatively, chemical reducing agents can be employed. While sodium borohydride (B1222165) alone is generally not strong enough to reduce the aromatic pyrazine ring, its reactivity can be enhanced with additives. For instance, the NaBH₄/I₂ system has been used for the reduction of cyclic amides to the corresponding amines. researchgate.net It is plausible that similar systems or more potent hydride reagents could effect the reduction of the pyrazine core.

Table 2: Potential Reduction Products of this compound

| Starting Material | Reducing Agent/Conditions | Potential Product |

| This compound | H₂, Pd/C or Raney Ni | 3-Amino-6-phenylpiperazine-2-carboxylic acid |

| This compound | NaBH₄ with catalyst | 3-Amino-6-phenylpiperazine-2-carboxylic acid |

Electrophilic Aromatic Substitution on Pyrazine

The pyrazine ring is an electron-deficient system, which generally deactivates it towards electrophilic aromatic substitution (EAS). bangor.ac.uk However, the presence of the activating amino group at the 3-position can facilitate such reactions. A notable example is the chlorination of the methyl ester of this compound with sulfuryl chloride (SO₂Cl₂). nih.govgoogle.com This reaction proceeds at room temperature to yield the 3-amino-5-chloro-6-phenylpyrazine-2-carboxylic acid methyl ester. nih.govgoogle.com

The reaction is believed to proceed via an electrophilic attack of a chlorinating species, derived from sulfuryl chloride, onto the electron-rich position of the pyrazine ring, which is directed by the amino group.

Table 3: Electrophilic Chlorination of a this compound Derivative

| Starting Material | Reagent | Product |

| This compound methyl ester | Sulfuryl chloride (SO₂Cl₂) | 3-Amino-5-chloro-6-phenylpyrazine-2-carboxylic acid methyl ester |

Reactivity and Derivatization of the Phenyl Substituent

The phenyl group at the 6-position of the pyrazine ring offers another site for functionalization, allowing for the synthesis of a diverse range of derivatives.

Functionalization of the Phenyl Ring (e.g., fluorination, dimethylcarbamoyl)

The introduction of fluorine atoms onto the phenyl ring can significantly alter the physicochemical and biological properties of the molecule. While direct fluorination of the phenyl ring of this compound is not explicitly described in the available literature, analogous transformations on similar scaffolds suggest plausible synthetic routes. One common approach is to utilize a precursor with a pre-functionalized phenyl ring. For instance, a Suzuki-Miyaura cross-coupling reaction could be employed to couple a fluorophenylboronic acid with a 3-amino-6-halopyrazine-2-carboxylic acid derivative. researchgate.netnih.govnih.govmdpi.com

Alternatively, derivatization of the carboxylic acid or amino group with a fluorinated phenyl-containing moiety is a viable strategy. For example, the synthesis of N-(4-(trifluoromethyl)phenyl) and N-(3,5-bis-trifluoromethylphenyl) amides of pyrazine-2-carboxylic acid derivatives has been reported, demonstrating the compatibility of fluorinated phenyl groups in the synthesis of related compounds. nih.govmdpi.com

Table 4: Representative Fluorinated Derivatives of Related Pyrazine Scaffolds

| Pyrazine Core | Phenyl Substituent | Method of Introduction |

| Pyrazine-2-carboxamide | 4-(Trifluoromethyl)phenyl | Amidation with 4-(trifluoromethyl)aniline |

| 5-tert-Butyl-6-chloropyrazine-2-carboxamide | 3,5-bis(Trifluoromethyl)phenyl | Amidation with 3,5-bis(trifluoromethyl)aniline |

The introduction of a dimethylcarbamoyl group onto the phenyl ring can be achieved through several synthetic strategies. A common method would involve the palladium-catalyzed aminocarbonylation of an aryl halide precursor. mdpi.comresearchgate.net For example, a 3-amino-6-(halophenyl)pyrazine-2-carboxylic acid derivative could be reacted with dimethylamine (B145610) and carbon monoxide in the presence of a palladium catalyst to yield the desired 3-amino-6-(4-(dimethylcarbamoyl)phenyl)pyrazine-2-carboxylic acid derivative.

Another approach would be to first introduce a carboxylic acid group onto the phenyl ring, for example, via a Suzuki coupling with a boronic acid ester of a phthalic acid derivative, followed by amidation with dimethylamine using standard coupling reagents.

While a direct example for the title compound was not found, these established methodologies in palladium-catalyzed cross-coupling reactions provide a clear pathway for the synthesis of such derivatives.

Design and Synthesis of Advanced Derivatives and Analogs of 3 Amino 6 Phenylpyrazine 2 Carboxylic Acid

N-Substituted Pyrazine-2-carboxamides Derived from 3-Amino-6-phenylpyrazine-2-carboxylic acid

The conversion of the carboxylic acid moiety of this compound into an amide is a common strategy for creating a library of derivative compounds. The synthesis of these N-substituted pyrazine-2-carboxamides can be achieved through several established chemical pathways.

One common method involves the activation of the carboxylic acid. This is often done by converting the acid into a more reactive acyl chloride, typically using thionyl chloride in a dry solvent like toluene. mdpi.comnih.gov The resulting crude acyl chloride is then reacted with a desired primary or secondary amine in the presence of a base such as pyridine (B92270) or triethylamine (B128534) to yield the corresponding N-substituted amide. mdpi.comnih.gov

An alternative route uses a coupling agent, such as 1,1'-carbonyldiimidazole (B1668759) (CDI), in an anhydrous solvent like dimethyl sulfoxide (B87167) (DMSO). nih.gov The CDI reacts with the carboxylic acid to form a highly reactive acylimidazolide intermediate. nih.gov Subsequent addition of an appropriate amine, often facilitated by microwave irradiation, leads to the formation of the desired amide bond. nih.gov A third approach involves a two-step process starting with the Fisher esterification of the parent acid to produce a methyl ester, which is then subjected to aminolysis with the target amine. nih.gov

These synthetic strategies have been employed to create a wide range of amide derivatives, including those with alkyl, phenyl, and benzyl (B1604629) substituents, allowing for systematic investigations into their structure-activity relationships.

Alkylamide derivatives of 3-aminopyrazine-2-carboxylic acid are synthesized by reacting the activated acid or its methyl ester intermediate with various alkylamines. nih.gov This class of derivatives allows for the systematic study of how the size, length, and branching of the alkyl chain influence the molecule's properties. Research into related 3-aminopyrazine-2-carboxamide (B1665363) series has shown that the length of the carbon side chain can be a critical factor for biological activity. nih.govresearchgate.net For instance, in studies on antimycobacterial agents, activity against Mycobacterium tuberculosis and M. kansasii was found to increase with the growing length of the alkyl chain. nih.govresearchgate.net

Table 1: Examples of N-Alkylamide Derivatives of 3-Aminopyrazine-2-carboxylic Acid and Observed Activity Trends

| Substituent (R) | General Structure | Research Findings |

| Alkyl Chains (e.g., butyl, pentyl, hexyl) |  | Increasing the length of the alkyl chain has been correlated with increased antimycobacterial activity in related series. nih.govresearchgate.net |

Note: The table illustrates general findings from studies on 3-aminopyrazine-2-carboxamide series.

Phenylamide derivatives, also known as anilides, are prepared by the condensation of an activated 3-aminopyrazine-2-carboxylic acid with various ring-substituted anilines. mdpi.comnih.gov The synthesis allows for the introduction of a wide array of substituents onto the phenyl ring, which can significantly alter the electronic and steric properties of the final compound. These modifications are crucial for exploring structure-activity relationships. For example, the compound 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide was identified as the most active compound against Mycobacterium tuberculosis H37Rv in one study. nih.govresearchgate.net The synthesis of these compounds typically follows the general procedures involving acyl chloride or CDI-mediated coupling. mdpi.comnih.gov

Table 2: Examples of N-Phenylamide Derivatives of 3-Aminopyrazine-2-carboxylic Acid

| Substituent (R) | General Structure | Example Compound |

| Phenyl |  | 3-Amino-N-phenylpyrazine-2-carboxamide |

| 2,4-Dimethoxyphenyl |  | 3-Amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide nih.govresearchgate.net |

Note: The table provides examples from research on the broader 3-aminopyrazine-2-carboxamide class.

The synthesis of benzylamide derivatives involves the reaction of activated this compound or its ester with a substituted or unsubstituted benzylamine. nih.govnih.gov This introduces a flexible benzyl group, which can place an aromatic ring in different spatial orientations relative to the pyrazine (B50134) core. The reaction conditions are similar to those used for other amides, often involving the formation of an acyl chloride followed by condensation with the benzylamine. nih.gov Studies on related series have produced a variety of N-benzylpyrazine-2-carboxamides to evaluate their biological potential. nih.govnih.gov

Table 3: Examples of N-Benzylamide Derivatives of Pyrazine-2-carboxylic Acids

| Substituent (R) | General Structure | Example Compound from Related Series |

| Benzyl |  | N-Benzyl-6-chloropyrazine-2-carboxamide nih.gov |

| 3-(Trifluoromethyl)benzyl |  | 6-Chloro-N-(3-trifluoromethylbenzyl)pyrazine-2-carboxamide nih.gov |

A broad range of other substituted amides are synthesized to conduct detailed structure-activity relationship (SAR) studies. By systematically varying the N-substituent on the carboxamide group, researchers can probe the structural requirements for a specific biological activity. For example, SAR exploration of 3-amino-pyrazine-2-carboxamide derivatives led to the identification of potent inhibitors of the fibroblast growth factor receptor (FGFR). nih.gov These studies often involve creating libraries of compounds with diverse alkyl, aryl, and heterocyclic moieties attached to the amide nitrogen. The findings from these studies help to build predictive models for designing more effective compounds. For instance, within the alkylamide derivatives, lipophilicity, which increases with carbon chain length, is a key factor for antimycobacterial activity due to the lipid-rich cell walls of mycobacteria. researchgate.net In contrast, studies on some series of benzyl derivatives showed a general lack of antibacterial activity. nih.govresearchgate.net

Ester Derivatives of this compound

Esterification of the carboxylic acid group represents another important derivatization pathway. The methyl ester of this compound is a particularly valuable derivative, not only as a final compound but also as a key intermediate for synthesizing other derivatives, such as amides. nih.gov The synthesis of methyl 3-amino-6-phenyl-pyrazine-2-carboxylate can be achieved by treating the parent carboxylic acid with hydrogen chloride in methanol (B129727) at room temperature for an extended period. google.com This classic Fisher esterification method provides the ester in good yield after neutralization and recrystallization. google.com This methyl ester can then be used in aminolysis reactions to produce various N-substituted amides. nih.gov

Table 4: Synthesis of Methyl 3-Amino-6-phenylpyrazine-2-carboxylate

| Derivative | Structure | Synthetic Method |

| Methyl 3-amino-6-phenylpyrazine-2-carboxylate |  | Reaction of the parent acid with HCl in methanol. google.com |

Metal Complexes and Coordination Compounds Involving this compound as a Ligand

This compound possesses multiple potential coordination sites, making it an effective ligand for forming complexes with various metal ions. The parent compound, 3-aminopyrazine-2-carboxylic acid (Hapc), has been shown to act as a versatile ligand in coordination chemistry. researchgate.net It typically coordinates with metal centers in a bidentate fashion, utilizing the nitrogen atom of the 3-amino group and one of the oxygen atoms from the deprotonated carboxylate group to form a stable chelate ring.

Synthetic procedures have been described for a range of new transition metal complexes involving this ligand. researchgate.net These studies have produced complexes with metals such as Molybdenum (Mo), Tungsten (W), Uranium (U), Ruthenium (Ru), Rhodium (Rh), Palladium (Pd), Platinum (Pt), Silver (Ag), and Iridium (Ir). researchgate.net The characterization of these complexes using spectroscopic and physicochemical techniques has confirmed the coordination of the ligand to the metal centers. researchgate.net

Table 5: Examples of Metal Complexes with 3-Aminopyrazine-2-carboxylic Acid (Hapc) as a Ligand

| Metal Ion | Example Complex Formula |

| Molybdenum (Mo) | cis-[Mo₂O₅(apc)₂] |

| Tungsten (W) | cis-[WO₂(apc)₂] |

| Uranium (U) | trans-[UO₂(apc)₂] |

| Ruthenium (Ru) | [Ru(apc)₂(H₂O)₂] |

| Rhodium (Rh) | [Rh(apc)₃] |

| Palladium (Pd) | [Pd(apc)₂] |

| Platinum (Pt) | [Pt(apc)₂] |

| Silver (Ag) | [Ag(apc)(H₂O)₂] |

| Iridium (Ir) | [Ir(bpy)(Hapc)₂]Cl₃ |

Source: Data derived from a study on the coordination chemistry of 3-aminopyrazine-2-carboxylic acid. researchgate.net

Hybrid Molecules and Conjugates Incorporating the this compound Scaffold

The strategic design of hybrid molecules and conjugates is a cornerstone of modern medicinal chemistry, aiming to enhance therapeutic efficacy, modulate pharmacokinetic properties, and overcome drug resistance. The this compound scaffold offers multiple reactive sites, primarily the carboxylic acid and amino groups, which serve as versatile handles for conjugation with other chemical entities. This approach allows for the creation of novel molecular architectures that combine the pharmacophoric features of the pyrazine core with those of other bioactive molecules, leading to synergistic or additive effects. Research has explored the development of such hybrids, including metal-organic complexes and amide-linked conjugates, to investigate new biological activities ranging from anticancer to antimicrobial effects.

Synthesis and Bioactivity of Metal-Organic Complexes

The 3-aminopyrazine-2-carboxylic acid (Hapc) core, a close analog of the 6-phenyl derivative, is an effective ligand for coordinating with various transition metals. Its rigid structure and the presence of nitrogen and oxygen donor atoms facilitate the formation of stable metal-organic complexes. researchgate.net Synthetic procedures have been developed to create a diverse array of these complexes, which have subsequently been characterized by physicochemical and spectroscopic methods. researchgate.net

A significant finding from these studies is the potent anticancer activity exhibited by several of the synthesized complexes. Both the parent ligand (Hapc) and its metal conjugates have demonstrated significant efficacy against Ehrlich ascites carcinoma (EAC) cells in murine models. researchgate.net This suggests that the coordination of the pyrazine scaffold to a metal center can be a powerful strategy for developing novel oncological agents. The versatility of this scaffold is highlighted by its ability to form complexes with a wide range of metals, including molybdenum, tungsten, ruthenium, rhodium, palladium, platinum, silver, and iridium. researchgate.net

| Complex | Metal Center | Other Ligands |

| cis-[Mo2O5(apc)2] | Molybdenum | Oxo |

| cis-[WO2(apc)2] | Tungsten | Oxo |

| trans-[UO2(apc)2] | Uranium | Oxo |

| [Ru(apc)2(H2O)2] | Ruthenium | Aqua |

| [Ru(PPh3)2(apc)2] | Ruthenium | Triphenylphosphine |

| [Rh(apc)3] | Rhodium | - |

| [M(apc)2] (M=Pd, Pt) | Palladium, Platinum | - |

| [M(bpy)(apc)]Cl (M=Pd, Pt) | Palladium, Platinum | Bipyridine |

| [Ag(apc)(H2O)2] | Silver | Aqua |

Table 1: Examples of transition metal complexes synthesized using the 3-aminopyrazine-2-carboxylate (apc) ligand, showcasing the scaffold's versatility in coordination chemistry. researchgate.net

Amide-Based Conjugates and their Antimicrobial Properties

Another major avenue for creating hybrid molecules involves the derivatization of the carboxylic acid group to form amide conjugates. Standard synthetic protocols, such as activating the carboxylic acid with 1,1'-carbonyldiimidazole (CDI) followed by reaction with a desired amine, have been successfully employed. nih.gov This method allows for the linkage of the 3-aminopyrazine-2-carboxylic acid scaffold to a wide variety of alkyl, benzyl, and phenyl amines, creating a library of N-substituted carboxamides. nih.govnih.gov

These amide conjugates have been extensively evaluated for their antimicrobial properties. Research has shown that specific substitutions on the amide nitrogen can lead to potent activity against various pathogens, including Mycobacterium tuberculosis. nih.govnih.gov For instance, the conjugate 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide was identified as the most active compound against M. tuberculosis H37Rv in one study, with a Minimum Inhibitory Concentration (MIC) of 12.5 µg/mL. nih.govnih.gov Structure-activity relationship (SAR) studies have revealed that antimicrobial activity is sensitive to the nature of the substituent; antibacterial effects were noted for phenyl and alkyl derivatives, while antifungal activity was observed across all structural subtypes investigated. nih.govnih.gov

| Compound | R Group (on amide) | Target Organism | Activity (MIC) |

| 17 | 2,4-dimethoxyphenyl | M. tuberculosis H37Rv | 12.5 µg/mL |

| 10 | Heptyl | M. tuberculosis H37Rv | 25 µg/mL |

| 16 | 4-ethoxyphenyl | M. tuberculosis H37Rv | 25 µg/mL |

| 20 | 4-(trifluoromethoxy)phenyl | M. tuberculosis H37Rv | 25 µg/mL |

Table 2: Selected N-substituted 3-aminopyrazine-2-carboxamide conjugates and their antimycobacterial activity. The data illustrates how modifications to the conjugated amine moiety influence biological efficacy. nih.gov

The development of these hybrid molecules and conjugates underscores the chemical tractability and pharmacological potential of the this compound scaffold as a building block for advanced therapeutic agents.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. Through the analysis of ¹H and ¹³C spectra, along with advanced 2D NMR experiments, the complete chemical structure of 3-Amino-6-phenylpyrazine-2-carboxylic acid can be confirmed.

Proton (¹H) NMR Analysis for Structural Confirmation

Proton (¹H) NMR spectroscopy provides detailed information about the chemical environment, connectivity, and number of different types of protons in the molecule. The expected ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the aromatic protons of the phenyl and pyrazine (B50134) rings, as well as the protons of the amine and carboxylic acid functional groups.

The protons on the phenyl group are expected to appear in the aromatic region, typically between δ 7.0 and 8.5 ppm. Due to their different positions relative to the pyrazine ring, they would likely present as a complex multiplet. The lone proton on the pyrazine ring (H-5) is anticipated to appear as a singlet in a downfield region, characteristic of protons on electron-deficient aromatic systems. The two protons of the primary amine group (-NH₂) would likely produce a broad singlet, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena. Similarly, the acidic proton of the carboxylic acid (-COOH) is expected to appear as a very broad singlet at a significantly downfield chemical shift, often greater than δ 10 ppm, and its signal may disappear upon the addition of D₂O due to proton-deuterium exchange.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -COOH | > 10.0 | Broad Singlet | 1H |

| Pyrazine H-5 | ~8.5 - 9.0 | Singlet | 1H |

| Phenyl H (ortho) | ~7.8 - 8.2 | Multiplet | 2H |

| Phenyl H (meta, para) | ~7.2 - 7.6 | Multiplet | 3H |

| -NH₂ | Variable (e.g., 5.0 - 7.0) | Broad Singlet | 2H |

Carbon-13 (¹³C) NMR Analysis for Carbon Framework Elucidation

Carbon-13 (¹³C) NMR spectroscopy is instrumental in defining the carbon skeleton of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal, allowing for the confirmation of the total number of carbon atoms and their respective chemical environments. For this compound, a total of 11 distinct signals are expected in the ¹³C NMR spectrum, corresponding to the 11 carbon atoms in its asymmetric structure.

The carbonyl carbon of the carboxylic acid is typically the most deshielded, appearing in the δ 165-185 ppm range. The carbons of the pyrazine and phenyl rings will resonate in the aromatic region (δ 110-170 ppm). The specific chemical shifts are influenced by the attached substituents; for instance, the carbon atom attached to the amino group (C-3) and the carbon bearing the phenyl group (C-6) will have characteristic shifts. Quaternary carbons (those without attached protons, such as C-2, C-3, C-6, and the ipso-carbon of the phenyl ring) often exhibit signals of lower intensity compared to protonated carbons.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -C OOH | 165 - 175 |

| Pyrazine C -2 | 150 - 160 |

| Pyrazine C -3 | 145 - 155 |

| Pyrazine C -6 | 140 - 150 |

| Phenyl C -ipso | 135 - 145 |

| Pyrazine C -5 | 130 - 140 |

| Phenyl C -ortho, meta, para | 120 - 130 |

Advanced 2D NMR Techniques for Connectivity and Stereochemistry

To unambiguously assign all proton and carbon signals and confirm the molecular connectivity, advanced two-dimensional (2D) NMR experiments are employed. libretexts.orgemerypharma.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal proton-proton (¹H-¹H) coupling networks. It would be particularly useful in establishing the connectivity between the ortho, meta, and para protons within the phenyl ring. creative-biostructure.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the pyrazine H-5 signal to its corresponding C-5 signal and connect the various phenyl proton signals to their respective carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy is crucial for identifying longer-range (typically 2-3 bond) correlations between protons and carbons. This technique would be invaluable for piecing together the entire molecular structure. For instance, correlations would be expected between the pyrazine H-5 proton and the carbons of the phenyl ring (C-6 and C-ipso), as well as the carboxylic acid carbon (C-2). Similarly, correlations between the ortho-protons of the phenyl ring and the pyrazine C-6 would firmly establish the connection point between the two ring systems.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands that confirm the presence of its key functional moieties.

The spectrum would be characterized by a very broad absorption band in the 2500-3300 cm⁻¹ region, which is indicative of the O-H stretching vibration of the carboxylic acid group, often overlapping with C-H stretching bands. The N-H stretching vibrations of the primary amine group are expected to appear as two distinct bands (symmetric and asymmetric stretches) in the 3300-3500 cm⁻¹ range. A strong, sharp absorption peak corresponding to the carbonyl (C=O) stretch of the carboxylic acid would be prominent around 1680-1720 cm⁻¹. The aromatic region of the spectrum would show several bands for C=C and C=N stretching vibrations from both the pyrazine and phenyl rings, typically in the 1450-1600 cm⁻¹ range.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Intensity |

| Amine (-NH₂) | N-H Stretch | 3300 - 3500 | Medium |

| Carboxylic Acid (-COOH) | O-H Stretch | 2500 - 3300 | Broad, Strong |

| Aromatic/Alkyl C-H | C-H Stretch | 3000 - 3100 / 2850 - 3000 | Medium/Weak |

| Carboxylic Acid (-COOH) | C=O Stretch | 1680 - 1720 | Strong |

| Aromatic Rings | C=C and C=N Stretch | 1450 - 1600 | Medium-Strong |

| Amine (-NH₂) | N-H Bend | 1550 - 1650 | Medium |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound, with a molecular formula of C₁₁H₉N₃O₂, the calculated monoisotopic mass is 215.0695 g/mol . An experimental HRMS measurement yielding a mass value extremely close to this theoretical value would provide strong evidence for the compound's elemental composition, distinguishing it from other potential isomers or compounds with the same nominal mass.

Analysis of the fragmentation patterns in the mass spectrum can also support structural elucidation. Common fragmentation pathways for this molecule might include the loss of a water molecule (H₂O, 18 Da), the loss of carbon dioxide (CO₂, 44 Da) via decarboxylation, or the cleavage of the phenyl group (C₆H₅, 77 Da).

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique for the separation, identification, and quantification of chemical compounds. For carboxylic acids, including aromatic structures like this compound, direct analysis under reversed-phase liquid chromatography (RP-LC) conditions can be challenging due to their high polarity, which often results in poor retention. nih.gov To overcome this, derivatization is a frequently employed strategy to enhance their chromatographic behavior and improve mass spectrometric detection. nih.govdntb.gov.ua

A common approach involves derivatizing the carboxylic acid group with a reagent such as 3-nitrophenylhydrazine (B1228671) (3-NPH). nih.govresearchgate.net This process converts the polar carboxylic acid into a less polar hydrazone derivative, making it more amenable to separation on a reversed-phase column (e.g., C18). The derivatization not only improves retention but also introduces a readily ionizable group, which can enhance the signal in the mass spectrometer, typically using an electrospray ionization (ESI) source. nih.govnih.gov Analysis is often performed in negative ion mode for 3-NPH derivatives. nih.gov The use of Ultra-High-Performance Liquid Chromatography (UHPLC) can provide narrower peaks and better separation of isomers. nih.gov

The analytical method's validation would typically ensure good linearity over a defined concentration range, with limits of detection (LODs) often in the femtomole to low picomole range. researchgate.net This sensitive and reliable analysis is crucial for metabolomic studies and for quantifying key intermediates in biological matrices. researchgate.netnih.gov

Table 1: Typical Parameters for LC-MS Analysis of Carboxylic Acids via 3-NPH Derivatization

| Parameter | Typical Condition/Value | Source |

| Derivatization Reagent | 3-Nitrophenylhydrazine (3-NPH) | nih.govresearchgate.net |

| Chromatography Mode | Reversed-Phase (RP-UHPLC) | nih.gov |

| Stationary Phase | C18 column | nih.gov |

| Mobile Phase | Gradient elution with water and acetonitrile (B52724) (ACN), often with a modifier like formic acid | nih.gov |

| Ionization Source | Electrospray Ionization (ESI) | nih.gov |

| Detection Mode | Negative Ion Mode | nih.gov |

| Mass Analyzer | Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (QTOF) | researchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic properties of molecules containing chromophores. The pyrazine ring system, substituted with an amino group, a carboxylic acid, and a phenyl group, contains multiple chromophores that give rise to characteristic electronic transitions. The electronic spectrum of the closely related compound 3-aminopyrazine-2-carboxylic acid (Hapc) in a DMSO solution shows three primary absorption bands around 295 nm, 330 nm, and 400 nm.

These absorptions are attributed to intra-ligand charge transfer transitions. Specifically, the transitions observed at wavelengths below 400 nm are generally assigned to n → π* (promotion of an electron from a non-bonding orbital to an anti-bonding π* orbital) and π → π* (promotion of an electron from a bonding π orbital to an anti-bonding π* orbital) transitions. The presence of the amino and carboxyl groups, as well as the phenyl substituent, influences the energy of these transitions and the corresponding absorption maxima. Theoretical studies, such as those using Time-Dependent Density Functional Theory (TD-DFT), can be used to calculate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which show that charge transfer occurs within the molecule. nanoient.orgnanoient.org Furthermore, UV irradiation at specific wavelengths can induce photochemical changes, such as isomerization, confirming the presence of distinct electronic states. opotek.com

Table 2: Experimental UV-Vis Absorption Data for 3-Aminopyrazine-2-carboxylic acid

| Solvent | Absorption Maxima (λmax) | Assignment | Source |

| DMSO | ~295 nm | Intra-ligand (n → π* and π→π) | |

| DMSO | ~330 nm | Intra-ligand (n → π and π→π) | |

| DMSO | ~400 nm | Intra-ligand (n → π and π→π*) |

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the specific crystal structure for this compound is not available, extensive data exists for the parent compound, 3-aminopyrazine-2-carboxylic acid (C₅H₅N₃O₂), which provides significant insight into the expected solid-state behavior. nih.gov

The crystal structure of 3-aminopyrazine-2-carboxylic acid reveals a virtually planar molecule. nih.gov Its solid-state architecture is dominated by an extensive network of both intramolecular and intermolecular hydrogen bonds. nih.gov This robust hydrogen-bonding network is responsible for the molecule's stability and ordered packing in the crystal lattice. nih.gov The analysis confirmed that the carboxylic acid and amino protons are ordered and that proton transfer to the ring nitrogen atoms does not occur. nih.gov

Table 3: Crystallographic Data for 3-Aminopyrazine-2-carboxylic acid

| Parameter | Value | Source |

| Chemical Formula | C₅H₅N₃O₂ | nih.gov |

| Molecular Feature | Virtually planar molecule | nih.gov |

| Key Interactions | Extensive intra- and intermolecular hydrogen bonding | nih.gov |

| Stacking Interaction | π-π stacking | nih.gov |

| Interplanar Separation | 3.324 (2) Å | nih.gov |

Computational and Theoretical Investigations of 3 Amino 6 Phenylpyrazine 2 Carboxylic Acid and Its Analogs

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for understanding the structural basis of molecular recognition and for drug discovery.

Molecular docking simulations are widely used to predict how a ligand, such as an analog of 3-Amino-6-phenylpyrazine-2-carboxylic acid, fits into the binding site of a protein. The process involves sampling a vast number of possible conformations and orientations of the ligand within the target's active site and then using a scoring function to estimate the binding affinity for each pose. The resulting scores, often expressed as binding energy (in kcal/mol), provide a numerical estimate of the likelihood and strength of the interaction. researchgate.net A lower binding energy score generally indicates a more stable and favorable protein-ligand complex. These predictions help identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex, thereby guiding the rational design of more potent and selective inhibitors. nih.gov

Analogs of this compound have been investigated as potential antimycobacterial agents, and molecular docking has been employed to identify their likely protein targets within Mycobacterium tuberculosis.

InhA (Enoyl-Acyl Carrier Protein Reductase): InhA is a critical enzyme in the mycobacterial type II fatty acid synthase (FAS-II) system, which is essential for the biosynthesis of mycolic acids, a major component of the mycobacterial cell wall. nih.govjapsonline.com It is the primary target of the frontline antitubercular drug isoniazid. nirt.res.in Docking studies on various heterocyclic compounds, including pyrazine (B50134) derivatives, have been performed to evaluate their potential to inhibit InhA. These studies predict the binding energy and identify key amino acid residues in the active site that interact with the inhibitors. For example, in docking studies of novel hybrid triazoles against InhA, key interactions often involve residues such as Gly96, Ser94, and Thr196. nirt.res.in The binding energy of known inhibitors like triclosan (B1682465) against InhA has been reported as -7.33 kcal/mol, providing a benchmark for evaluating new potential inhibitors. japsonline.com

mtProRS (Prolyl-tRNA Synthetase): Aminoacyl-tRNA synthetases are essential enzymes for protein synthesis, making them attractive targets for antimicrobial drug development. A virtual screening of a library containing pyrazinamide (B1679903) derivatives against Helicobacter pylori ProRS (HcProRS), a model for the mycobacterial enzyme, identified a series of 3-benzylaminopyrazine-2-carboxamide derivatives as potential inhibitors. researchgate.net Subsequent thermal shift assays confirmed the binding of these compounds, demonstrating the utility of in silico screening to identify novel inhibitors targeting this class of enzymes. researchgate.net

GlcN-6-P synthase (Glucosamine-6-phosphate synthase): This enzyme is a promising target for antimicrobial agents as it catalyzes a key step in the biosynthesis of the bacterial cell wall. Molecular docking has been used to assess potential inhibitors of this enzyme. Studies on various heterocyclic compounds have shown that they can be docked into the GlcN-6-P synthase matrix to predict their inhibitory potential. For some inhibitors, docking has revealed binding to residues such as Gln451, which may be located outside the primary active site.

ClpC1 (Caseinolytic Protease C1): The ClpC1 ATPase is essential in M. tuberculosis for recognizing and unfolding misfolded proteins, which are then degraded by the ClpP1/P2 protease complex. Due to its vital role, ClpC1 has been proposed as a valuable drug target. While specific docking studies of this compound with ClpC1 are not prominently documented, mutations in the clpC1 gene have been associated with resistance to pyrazinamide, the parent compound of this class. This genetic link suggests that ClpC1 could be a potential, albeit indirect, target or a key player in the mechanism of action or resistance for pyrazinamide analogs.

Table 1: Example Binding Energies of Ligands with Mycobacterial Targets from Docking Studies This table contains representative data from studies on analogous compounds to illustrate typical docking scores.

| Ligand/Inhibitor | Target Protein | Predicted Binding Energy (kcal/mol) |

|---|---|---|

| Triclosan (Reference) | InhA | -7.33 japsonline.com |

| Pyrazinamide Analog 5d | PanD | -6.36 |

| Pyrazinamide Analog 5g | PanD | -5.91 |

| Pyrazinoic acid n-octyl ester | PZase | -55.04 (GOLD Score) |

| 6-chloro-N-(4-fluorophenyl) pyrazine-2-carboxamide | PZase Mutant (C138Y) | -55.63 (GOLD Score) |

Quantum Chemical Calculations

Quantum chemical calculations are used to investigate the electronic properties of molecules, providing insights into their structure, stability, and reactivity.

Density Functional Theory (DFT) is a widely used computational method to study the electronic structure of molecules. For 3-amino-2-pyrazine carboxylic acid, a close analog of the title compound, DFT calculations using the B3LYP method with a 6-311++G(d,p) basis set have been performed to determine its optimized geometry and vibrational frequencies.

Such studies also calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more reactive, as it requires less energy to undergo electronic transitions. These calculations help in understanding the charge transfer that can occur within the molecule, which is fundamental to its reactivity and interaction with other molecules.

Molecular Electrostatic Potential (MESP) analysis provides a visual representation of the charge distribution on the surface of a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, using a color-coded scheme to indicate different charge regions. researchgate.net Typically, red indicates regions of negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue indicates regions of positive electrostatic potential (electron-poor areas, prone to nucleophilic attack). researchgate.net Green represents areas with neutral or near-zero potential. researchgate.net

For molecules like 3-amino-2-pyrazine carboxylic acid, MESP analysis helps to identify the nucleophilic and electrophilic sites. The electron-rich nitrogen atoms of the pyrazine ring and the oxygen atoms of the carboxylic acid group are expected to be regions of negative potential (red), while the hydrogen atoms of the amino group and the carboxylic acid are expected to be regions of positive potential (blue). This information is invaluable for predicting how the molecule will interact with biological receptors, particularly in forming hydrogen bonds and other non-covalent interactions.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

SAR and QSAR studies are essential for optimizing lead compounds in drug discovery by establishing a relationship between the chemical structure of a molecule and its biological activity.

Structure-Activity Relationship (SAR) analysis involves qualitatively assessing how modifications to a molecule's structure affect its biological activity. For pyrazine-based compounds, SAR studies have explored the impact of different substituents on the pyrazine ring. For instance, the introduction of a lipophilic moiety at certain positions on the pyrazine ring has been suggested to improve cell wall penetration in mycobacteria.

Quantitative Structure-Activity Relationship (QSAR) modeling takes this a step further by creating a mathematical relationship between a set of molecular descriptors (physicochemical properties, electronic properties, etc.) and the biological activity of a series of compounds. A QSAR analysis performed on a series of 54 6-arylpyrazine-2-carboxamides as inhibitors of Trypanosoma brucei identified key structural features for activity. The resulting models, which satisfied OECD guidelines for statistical robustness, indicated that the inhibitory activity was correlated with the presence of an N-sec-butylformamide group and a substituted benzene (B151609) ring. Such models provide easily interpretable information that can be used to predict the activity of new, unsynthesized compounds and guide further optimization of the molecular scaffold.

Prediction of Three-Dimensional Structures and Conformational Analysis

Computational and theoretical chemistry serve as powerful tools for predicting the three-dimensional (3D) structures and exploring the conformational landscapes of complex organic molecules. While specific conformational analysis studies on this compound are not extensively documented in publicly available research, the methodologies applied to its structural analogs provide significant insight into the likely approaches and expected outcomes for such an investigation. These studies form the basis for understanding the molecule's spatial arrangement, which is crucial for interpreting its chemical behavior and biological interactions.

Theoretical investigations of closely related pyrazine derivatives predominantly employ Density Functional Theory (DFT) and various molecular mechanics force fields to determine optimized geometries and predict stable conformers. nanoient.orgnanoient.orgnih.gov For instance, in the computational analysis of 3-amino-2-pyrazine carboxylic acid (APC) and its methyl ester (MAPC), the optimized molecular geometry was obtained using DFT with the B3LYP functional and a 6-311++G(d,p) basis set. nanoient.orgnanoient.org These calculations sought to identify the most stable conformer by comparing the energies of possible geometric arrangements. nanoient.org The results of this study indicated that for both APC and MAPC, the amino group is predicted to be planar with the pyrazine ring, suggesting a relatively rigid core structure. nanoient.org

Similarly, for a series of N-substituted 3-aminopyrazine-2-carboxamides, which are direct derivatives of the parent acid, researchers have predicted energetically minimized 3D structures. nih.gov This was achieved through energy minimization and low-mode molecular dynamics simulations, utilizing the AMBER10:EHT force field. nih.gov This approach is particularly useful for exploring the conformational space of the flexible amide side chain and its interaction with the pyrazine core. nih.gov

The general workflow for these computational studies involves:

Initial Structure Generation: Building an initial 3D model of the molecule.

Conformational Search: Systematically or stochastically exploring different spatial arrangements (conformations) of the molecule, particularly around rotatable bonds.

Geometry Optimization: Using quantum mechanical or molecular mechanics methods to find the lowest energy (most stable) structure for each potential conformer.

Energy Calculation: Determining the relative energies of the different stable conformers to identify the most likely structures to exist at equilibrium.

The table below summarizes the computational methodologies that have been applied to analogs of this compound, which would be appropriate for the analysis of the title compound itself.

| Compound/Analog Analyzed | Computational Method(s) | Basis Set / Force Field | Key Findings / Purpose | Reference(s) |

| 3-Amino-2-pyrazine carboxylic acid (APC) | Density Functional Theory (DFT) | B3LYP/6-311++G(d,p) | Optimized molecular geometry; prediction of a planar structure between the amino group and the pyrazine ring. | nanoient.orgnanoient.org |

| N-substituted 3-aminopyrazine-2-carboxamides | Energy Minimization, Low Mode Molecular Dynamics | AMBER10:EHT | Prediction of energetically minimized 3D conformations. | nih.gov |

| (Z)-3-amino-N-(3-aminopyrazine-2-carbonyl) pyrazine-2-carbohydrazonic acid | Density Functional Theory (DFT) | - | Structural articulation and molecular modeling. | scirp.org |

| 3-(2-furyl)-1H-pyrazole-5-carboxylic acid | Density Functional Theory (DFT) | B3LYP/6-31G(d) | Determination of the most stable geometric configuration; analysis of structural and electronic properties. | nih.gov |

These studies collectively demonstrate a robust framework for the theoretical investigation of this compound. By applying DFT or molecular mechanics, one can calculate the optimized 3D structure, identify the most stable conformers, and analyze the geometric parameters that dictate its shape. This information is foundational for understanding the molecule's reactivity, spectroscopic properties, and potential as a pharmacophore.

Research Applications in Medicinal Chemistry and Biological Sciences

Antimycobacterial Activity of 3-Amino-6-phenylpyrazine-2-carboxylic acid Derivatives

The core structure of 3-aminopyrazine-2-carboxylic acid has been modified in various ways to enhance its efficacy against mycobacteria. These modifications typically involve substitutions at the amino group or esterification/amidation of the carboxylic acid, leading to derivatives with improved lipophilicity and varied biological targets.

Numerous derivatives of this compound have shown promising activity against the primary causative agent of tuberculosis, Mycobacterium tuberculosis (Mtb), including strains resistant to current therapies.

N-substituted 3-aminopyrazine-2-carboxamides have been synthesized and evaluated, with phenyl and alkyl derivatives showing notable antimycobacterial effects. nih.gov One of the most active compounds in a particular series was 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide, which exhibited a Minimum Inhibitory Concentration (MIC) of 12.5 µg/mL against the Mtb H37Rv strain. nih.govresearchgate.netnih.gov In another study, 3-[(4-Nitrophenyl)carbamoyl]pyrazine-2-carboxylic acid demonstrated high activity against Mtb H37Rv with an MIC of 1.56 µg/mL. nih.gov Similarly, its prodrug, propyl 3-{[4-(trifluoromethyl)phenyl]carbamoyl}pyrazine-2-carboxylate, was also highly active with an MIC of 3.13 µg/mL. nih.gov

The activity of these derivatives is often linked to their lipophilicity, which facilitates penetration through the lipid-rich mycobacterial cell wall. researchgate.netnih.gov For instance, among certain alkyl derivatives, antimycobacterial activity was found to increase with the length of the carbon side chain. nih.govresearchgate.netnih.gov

Furthermore, several derivatives have demonstrated efficacy against drug-resistant Mtb strains. A series of 3-benzylaminopyrazine-2-carboxamides included compounds with activity equivalent to or better than PZA. mdpi.com Specifically, 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide and a 4-amino derivative were tested against multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains, showing significant activity. mdpi.com Another study on 6-alkylamino-N-phenylpyrazine-2-carboxamides found that the most active compounds, those with hexyl to octylamino substitutions, possessed in vitro activity against drug-resistant Mtb strains comparable to the reference drug isoniazid. researchgate.netnih.gov Additionally, 3-acylaminopyrazine-2-carboxamides preserved their high activity against multidrug-resistant strains of M. tuberculosis. mdpi.com

| Compound/Derivative Class | Mycobacterial Strain | MIC (µg/mL) |

|---|---|---|

| 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide | M. tuberculosis H37Rv | 12.5 |

| 3-[(4-Nitrophenyl)carbamoyl]pyrazine-2-carboxylic acid | M. tuberculosis H37Rv | 1.56 |

| Propyl 3-{[4-(trifluoromethyl)phenyl]carbamoyl}pyrazine-2-carboxylate | M. tuberculosis H37Rv | 3.13 |

| 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide | M. tuberculosis H37Rv | 1.56 |

| 6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide | M. tuberculosis H37Rv | 6.25 (65% inhibition) |

| Hexyl 3-aminopyrazine-2-carboxylate | M. tuberculosis H37Rv | 6.25 |

| 5-Chloro-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamide | M. tuberculosis H37Rv | 1.56 |

| 4-(5-Chloropyrazine-2-carboxamido)-2-hydroxybenzoic acid | M. tuberculosis H37Rv | 3.13 |

| 6-Alkylamino-N-phenylpyrazine-2-carboxamides (heptylamino substitution) | M. tuberculosis H37Rv | 5-10 µM |

| 4-Amino derivative of 3-benzylaminopyrazine-2-carboxamide | MDR/XDR-TB strains | 62.5 µM |

The activity of this compound derivatives is not limited to Mtb. Several studies have reported efficacy against non-tuberculous mycobacteria (NTM), also known as Mycobacteria Other Than Tuberculosis (MOTTs), which are naturally resistant to PZA.

For instance, hexyl 3-aminopyrazine-2-carboxylate was active not only against Mtb but also against the tested NTM strains. prolekare.cz In a series of N-substituted 3-aminopyrazine-2-carboxamides, activity was noted against M. kansasii, with efficacy increasing with the length of the alkyl chain. nih.govnih.gov Similarly, studies on 6-alkylamino-N-phenylpyrazine-2-carboxamides documented activity against M. kansasii. nih.gov However, these same derivatives were inactive against M. avium. researchgate.netnih.gov

Conversely, certain 5-chloro-N-phenylpyrazine-2-carboxamides showed broad-spectrum activity. The compound 5-chloro-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamide was found to inhibit M. kansasii and two strains of M. avium with an MIC of 12.5 µg/mL. nih.gov

| Compound/Derivative Class | NTM Strain | MIC (µg/mL) |

|---|---|---|

| N-substituted 3-aminopyrazine-2-carboxamides (Alkyl derivatives) | M. kansasii | Activity increased with carbon chain length |

| 5-Chloro-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamide | M. kansasii | 12.5 |

| 5-Chloro-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamide | M. avium | 12.5 |

| 6-Alkylamino-N-phenylpyrazine-2-carboxamides | M. avium | Inactive |

| Hexyl 3-aminopyrazine-2-carboxylate | Various NTM strains | Active |

While the parent drug PZA is a prodrug converted to pyrazinoic acid (POA) to exert its effect, the derivatives of this compound may act through various mechanisms. Research suggests several potential molecular targets within the mycobacterial cell.